WOLF Bisoxazolidine

Descripción general

Descripción

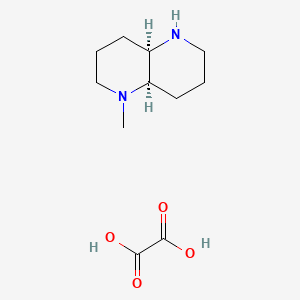

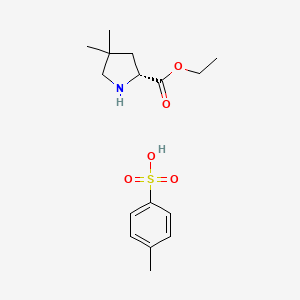

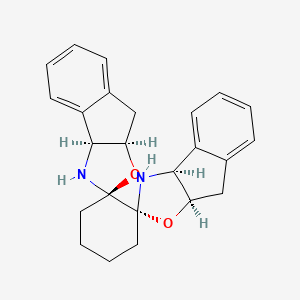

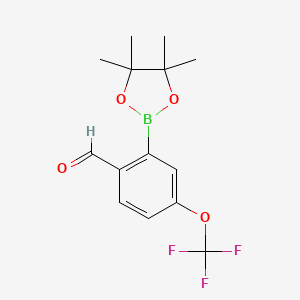

WOLF Bisoxazolidine is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .

Synthesis Analysis

The synthesis of oxazoline rings, which are part of the bisoxazolidine structure, is well established and generally proceeds via the cyclization of a 2-amino alcohol with a number of suitable functional groups .Molecular Structure Analysis

The molecular structure of WOLF Bisoxazolidine includes two oxazoline rings . The InChI key for WOLF Bisoxazolidine is QRTLPEUTEFJSFH-GDHSQPOBSA-N .Chemical Reactions Analysis

Bisoxazolidine has been used as a catalyst in the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes to yield 3-hydroxy-3-(4-aryl)propanoates . It has also been used in the asymmetric addition of diethylzinc to aldehydes, the asymmetric addition of acetylenes and silylacetylenes to aldehydes, and the asymmetric addition of nitromethane to aldehydes .Physical And Chemical Properties Analysis

WOLF Bisoxazolidine is a white powder . It has a boiling point of 568.9±50.0 °C at 760 mmHg and a density of 1.32±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Asymmetric Catalysis

WOLF Bisoxazolidines have been identified as a new class of ligands for asymmetric catalysis . These ligands have been applied in challenging enantioselective carbon-carbon bond formation reactions . The development of these new catalysts is expected to provide new tools for the synthesis of complex chiral target molecules .

Aldol-Type Reactions

The Wolf research group has used bisoxazolidine catalysts to develop a variety of catalytic enantioselective reactions, including aldol-type reactions . This application is significant in the field of organic synthesis.

Radical Reactions

Another application of bisoxazolidine catalysts is in the development of radical reactions . This expands the scope of reactions that can be catalyzed using these ligands.

Nucleophilic Additions

Bisoxazolidine catalysts have also been used to develop nucleophilic additions . This application broadens the range of reactions that can be catalyzed using these ligands.

Asymmetric Reformatsky Reaction

A readily available chiral bisoxazolidine catalyzes the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes . This reaction yields 3-hydroxy-3-(4-aryl)propanoates in high yields and good enantioselectivities .

Pharmaceutical Applications

Many biologically active compounds are chiral, and more than 50% of today’s top-selling drugs are marketed as single enantiomers . The high and ever-increasing demand for enantiopure compounds requires constant progress in asymmetric synthesis . The development of new catalysts like WOLF Bisoxazolidines is crucial in this regard .

Mecanismo De Acción

Target of Action

WOLF Bisoxazolidine is primarily used as a catalyst in asymmetric catalysis . It is a new class of N,O-donor ligands that are applied in challenging enantioselective carbon-carbon bond formation reactions . The primary targets of WOLF Bisoxazolidine are the reactants in these reactions, where it facilitates the formation of chiral alcohols .

Mode of Action

WOLF Bisoxazolidine interacts with its targets by acting as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols . It also catalyzes the asymmetric addition of acetylenes and silylacetylenes to aldehydes . Furthermore, it is used in the asymmetric addition of nitromethane to aldehydes, resulting in the synthesis of β-hydroxynitromethanes .

Biochemical Pathways

It is known that it plays a crucial role in the synthesis of chiral alcohols . These alcohols are often key intermediates in the synthesis of various biologically active compounds, including pharmaceuticals .

Result of Action

The molecular and cellular effects of WOLF Bisoxazolidine’s action primarily involve the facilitation of chemical reactions leading to the formation of chiral alcohols . These alcohols can be key intermediates in the synthesis of various biologically active compounds .

Safety and Hazards

Direcciones Futuras

Research is being conducted to develop new chiral bisoxazolidine ligands for asymmetric catalysis . The successful development of new asymmetric catalysts is expected to provide new tools for the synthesis of complex chiral target molecules, which will have an impact on the pharmaceutical, food, and agricultural industries .

Propiedades

InChI |

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTLPEUTEFJSFH-GDHSQPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2([C@]3(C1)N[C@@H]4[C@H](O3)CC5=CC=CC=C45)N[C@@H]6[C@H](O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 127256148 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)